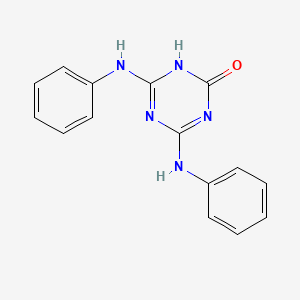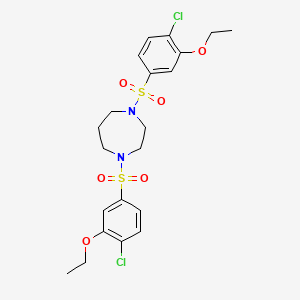
N-ethyl-N-phenylphenazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-phenylphenazine-1-carboxamide is a phenazine derivative known for its broad-spectrum biological activities. Phenazine derivatives, including this compound, are nitrogen-containing heterocyclic compounds that exhibit antifungal, antibacterial, antitumor, antimalarial, and antiparasitic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including N-ethyl-N-phenylphenazine-1-carboxamide, typically involves the condensation of 1,2-diaminobenzenes with 2-carbon units, reductive cyclization of diphenylamines, or oxidative cyclization of 1,2-diaminobenzene/diphenylamines . These reactions often require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of phenazine derivatives can be achieved through metabolic engineering of natural phenazine-producing bacteria such as Pseudomonas chlororaphis. This method offers advantages of non-toxicity and potentially high yield in environmentally friendly settings .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N-phenylphenazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its biological activities .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phenazine-1-carboxylic acids, while reduction reactions may produce phenazine-1-carboxamides with different substituents .
Aplicaciones Científicas De Investigación
N-ethyl-N-phenylphenazine-1-carboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-ethyl-N-phenylphenazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of fungal pathogens by disrupting their cell wall synthesis and metabolic pathways . The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Phenazine-1-carboxamide: Another phenazine derivative with similar antifungal and antibacterial properties.
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its anti-inflammatory properties and inhibition of the NLRP3 inflammasome.
N-(naphthalen-1-yl) phenazine-1-carboxamide: Exhibits fungicidal activity against Rhizoctonia solani.
Uniqueness
N-ethyl-N-phenylphenazine-1-carboxamide stands out due to its unique combination of antifungal, antibacterial, and antitumor activities. Its ability to be synthesized through environmentally friendly methods also adds to its appeal .
Propiedades
Fórmula molecular |
C21H17N3O |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-ethyl-N-phenylphenazine-1-carboxamide |
InChI |
InChI=1S/C21H17N3O/c1-2-24(15-9-4-3-5-10-15)21(25)16-11-8-14-19-20(16)23-18-13-7-6-12-17(18)22-19/h3-14H,2H2,1H3 |
Clave InChI |
XEAFPXNZDQKISW-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15109743.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15109749.png)

![5-Tert-butyl-7-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15109784.png)
![Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester](/img/structure/B15109792.png)
![1-(1H-benzimidazol-2-yl)-3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B15109798.png)
![1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B15109802.png)


![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15109828.png)
![3-[(4-bromobenzyl)sulfanyl]-5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B15109835.png)
![6-imino-11-methyl-N-(2-methylpropyl)-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15109837.png)
![N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide](/img/structure/B15109839.png)
![3-tert-butyl-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15109843.png)
